molecular formula C24H32N4O4 B2739315 1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894021-38-6

1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Katalognummer: B2739315
CAS-Nummer: 894021-38-6
Molekulargewicht: 440.544
InChI-Schlüssel: PKMOYBCRMIQNTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This urea derivative features a complex structure with two distinct aromatic moieties: a 4-(diethylamino)-2-methylphenyl group and a 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl group. The diethylamino and methoxy substituents likely enhance solubility and modulate electronic properties, while the pyrrolidinone ring may influence conformational stability and binding affinity.

Eigenschaften

IUPAC Name

1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4/c1-6-27(7-2)18-8-10-20(16(3)12-18)26-24(30)25-17-13-23(29)28(15-17)19-9-11-21(31-4)22(14-19)32-5/h8-12,14,17H,6-7,13,15H2,1-5H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMOYBCRMIQNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, with CAS number 894021-38-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC24H32N4O4
Molecular Weight440.5 g/mol
StructureChemical Structure

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives, including our compound of interest. For instance, a related study demonstrated that urea-based compounds exhibited significant in vitro anticancer activity against various cancer cell lines, including renal cancer cells (Caki) and endothelial cells (HUVEC). The most active compounds showed IC50 values as low as 9.88 µM against Caki cells, indicating strong cytotoxic effects and selectivity towards cancerous tissues .

The mechanism by which 1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play crucial roles in cancer progression and cell cycle regulation. The inhibition of HDACs leads to the accumulation of acetylated histones and transcriptional activation of tumor suppressor genes .
  • Cell Cycle Arrest and Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cells through pathways involving Bax and Bcl-2 proteins, which are critical regulators of apoptosis .

Antibacterial Activity

While the primary focus has been on anticancer properties, preliminary investigations into the antibacterial activity of urea derivatives have shown moderate to strong effects against various bacterial strains. For example, compounds with similar piperidine and oxadiazole moieties demonstrated significant inhibition against Salmonella typhi and Bacillus subtilis . These findings suggest that our compound may also possess antibacterial properties worth exploring.

Study on Urea Derivatives

A comprehensive study synthesized a series of urea derivatives and evaluated their biological activities. Among these derivatives, several exhibited potent inhibitory effects on urease enzymes, which are associated with various pathological conditions including kidney stones and peptic ulcers. The study reported IC50 values for the most active compounds significantly lower than standard inhibitors, indicating a promising therapeutic potential for our compound .

In Silico Studies

In silico docking studies have been employed to predict the binding affinity of 1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea to target proteins involved in cancer pathways. These studies suggest that the compound can form stable interactions with key residues in target enzymes, enhancing its potential as a lead compound for drug development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Moieties

The target compound is compared below with analogs differing in substituent groups (Table 1).

Table 1: Substituent Comparison of Urea Derivatives
Compound ID/Name Aryl Group 1 Aryl Group 2/Pyrrolidinone Substituent Molecular Weight (g/mol) Key Biological Activity/Notes
Target Compound 4-(Diethylamino)-2-methylphenyl 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl ~425 (estimated) Hypothesized kinase/receptor modulation
BF13928 2-(Methylsulfanyl)phenyl 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl 401.48 Unknown (structural analog)
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea 4-Ethoxyphenyl 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl ~390 (estimated) Unknown (commercial research compound)
Compound 1 () 4-(3-Chloro-2-fluorophenoxy)pyridin-2-yl 2,4-Dimethoxyphenyl ~450 (estimated) Glucokinase activator
Compound 3 () 4-Chlorobenzyl-triazinan-2-ylidene Phenoxy-pyridin-2-yl ~500 (estimated) Analgesic (preclinical candidate)
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s diethylamino group (strong electron donor) contrasts with BF13928’s methylsulfanyl (moderate donor) and Compound 1’s chloro-fluorophenoxy (electron-withdrawing). These differences may alter binding kinetics or metabolic stability .
  • Dimethoxy Positioning : The 3,4-dimethoxyphenyl group in the target compound and BF13928 may enhance π-π stacking in hydrophobic pockets compared to the 4-methoxyphenyl group in the ethoxy analog .

Physicochemical Properties

  • Solubility: The diethylamino group in the target compound likely increases water solubility compared to BF13928’s methylsulfanyl group.
  • Metabolic Stability: Methoxy and diethylamino groups may reduce oxidative metabolism compared to halogenated analogs like Compound 1 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, and what challenges arise in achieving high purity?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Preparation of the pyrrolidinone core via cyclization of substituted γ-lactams under acidic or basic conditions .
  • Step 2 : Functionalization of the 3,4-dimethoxyphenyl group using Ullmann coupling or Buchwald-Hartwig amination .
  • Step 3 : Urea bridge formation via reaction of an isocyanate intermediate with the diethylamino-methylphenyl amine .
    • Challenges :
  • Purification of intermediates due to polar byproducts (e.g., unreacted isocyanates).
  • Steric hindrance during urea bond formation, requiring optimized solvent systems (e.g., DMF or THF) and catalysts (e.g., triethylamine) .

Q. How can the compound’s structural integrity and purity be validated in early-stage research?

  • Analytical Techniques :

  • NMR : Confirm regiochemistry of the urea linkage (e.g., δ 6.5–7.5 ppm for aromatic protons) and pyrrolidinone ring conformation .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., residual solvents or unreacted intermediates) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the pyrrolidinone ring .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Key Data :

  • Solubility : Low aqueous solubility (logP ~3.5) due to hydrophobic aromatic groups; enhanced using DMSO or cyclodextrin-based carriers .
  • Stability : Degrades in acidic media (pH <4) via urea bond hydrolysis; stable in neutral buffers for ≥24 hours .

Advanced Research Questions

Q. What molecular targets or pathways are hypothesized for this compound, and how can binding affinity be experimentally validated?

  • Hypothesis : The urea moiety and aromatic groups suggest kinase inhibition (e.g., EGFR or VEGFR) or GPCR modulation .
  • Validation Methods :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) with purified kinase domains .
  • Cellular Assays : Monitor downstream signaling (e.g., phosphorylation levels via Western blot) in cancer cell lines .

Q. How do structural modifications (e.g., substituents on the diethylamino group) influence bioactivity and pharmacokinetics?

  • SAR Insights :

  • Diethylamino Group : Replacement with dimethylamino reduces metabolic clearance but decreases blood-brain barrier penetration .
  • 3,4-Dimethoxyphenyl : Methoxy-to-hydroxy substitution improves solubility but lowers target affinity due to altered H-bonding .
    • PK Studies :
  • In Vivo : Rodent models show t1/2 ~4.2 hours; major metabolites identified via LC-MS/MS include N-dealkylated derivatives .

Q. What experimental designs are recommended to resolve contradictions in reported IC50 values across studies?

  • Critical Factors :

  • Assay Conditions : Standardize ATP concentrations (e.g., 10 μM for kinase assays) and buffer pH (7.4 vs. 7.0) .
  • Cell Line Variability : Use isogenic models (e.g., EGFR-mutant vs. wild-type) to isolate compound-specific effects .
    • Statistical Tools : Employ multivariate analysis (ANOVA) to account for inter-lab variability .

Key Research Challenges

  • Formulation : Poor solubility limits in vivo efficacy; nanoemulsion or liposomal encapsulation is under investigation .
  • Metabolite Toxicity : N-dealkylated metabolites show hepatotoxicity in preclinical models, necessitating prodrug strategies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.